4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to modulate pharmacokinetic properties positively
Preparation Methods
The synthesis of 4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves a multi-step process. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .
Chemical Reactions Analysis
4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
4-Methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine can be compared with other piperazine derivatives such as:
1-(2-Pyrimidyl)piperazine: Used as a derivatization reagent for carboxyl groups on peptides.
4-(4-Methylpiperazin-1-yl)methylbenzoic acid: Utilized in the synthesis of various pharmaceuticals.
8-Cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile: A potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5).
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C16H20N4 |
---|---|
Molecular Weight |
268.36 g/mol |
IUPAC Name |
4-methyl-2-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H20N4/c1-13-5-3-4-6-15(13)19-9-11-20(12-10-19)16-17-8-7-14(2)18-16/h3-8H,9-12H2,1-2H3 |
InChI Key |
ZPRRGLIOHGPCQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=CC=CC=C3C |
Origin of Product |
United States |
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